(2S)-2-(Trifluoromethyl)morpholine - 1393524-24-7

(2S)-2-(Trifluoromethyl)morpholine

Catalog Number: EVT-3238065
CAS Number: 1393524-24-7
Molecular Formula: C5H8F3NO
Molecular Weight: 155.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Key Step: Ring opening of trifluoromethylated cyclic sulfates derived from the starting material with various nucleophiles. This reaction occurs regioselectively at the C2 position with inversion of chirality [].

For example, this methodology enabled the asymmetric synthesis of both enantiomers of syn-(3-trifluoromethyl)isoserine [].

Molecular Structure Analysis
  • Chair Conformation: The morpholine ring likely adopts a chair conformation, similar to other morpholine derivatives [].
  • Chirality: The (2S) configuration is crucial for the biological activity of target molecules, as even minor changes in stereochemistry can drastically impact their pharmacological properties [, ].
Chemical Reactions Analysis
  • Nucleophilic Substitution: The nitrogen atom in the morpholine ring acts as a nucleophile, enabling its attachment to various electrophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides [, ].
  • Reductive Amination: This reaction allows the introduction of various substituents onto the morpholine nitrogen while preserving the existing chirality [].
  • Formation of Heterocycles: (2S)-2-(Trifluoromethyl)morpholine can be incorporated into more complex heterocyclic systems, broadening the scope of accessible structures and potential applications [, ].
Mechanism of Action
  • Neurokinin-1 Receptor Antagonism: In the case of 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methyl morpholine [], the molecule acts as a potent and long-acting antagonist by binding to the human neurokinin-1 receptor. This interaction disrupts the binding of Substance P, a neuropeptide involved in pain transmission and inflammation.
  • Cannabinoid-1 Receptor Inverse Agonism: N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant) [, ], exhibits inverse agonism at the cannabinoid-1 receptor. This mechanism involves stabilizing the receptor in its inactive state, thereby reducing constitutive activity and leading to decreased food intake and body weight reduction.
Applications
  • Neurokinin-1 Receptor Antagonists: These compounds show promise in treating various conditions, including peripheral pain, migraine, chemotherapy-induced emesis, and psychiatric disorders [].
  • Cannabinoid-1 Receptor Inverse Agonists: These compounds are investigated for their potential as anti-obesity agents and for treating metabolic disorders [].
  • Glycine Transporter 1 Inhibitors: These compounds have shown potential in treating schizophrenia and other neuropsychiatric disorders [].

(2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one (Compound 31)

Compound Description: Compound 31 is a potent and selective inhibitor of Vps34, a lipid kinase involved in vesicle trafficking and autophagy. It has been investigated as a potential treatment for solid tumors [].

(2S,3S)-2-(Trifluoromethyl)threonine

Compound Description: (2S,3S)-2-(Trifluoromethyl)threonine is a fluorinated amino acid synthesized as part of a study investigating the synthesis of enantiomerically pure β-hydroxy-α-amino acids containing fluorine atoms in their side chains [].

Relevance: This compound and (2S)-2-(Trifluoromethyl)morpholine are structurally similar, both containing a (2S)-trifluoromethyl group attached to a heterocycle. The difference lies in the type of heterocycle; a morpholine ring in the target compound and a pyrrolidine ring in (2S,3S)-2-(Trifluoromethyl)threonine. This structural similarity suggests potential shared chemical properties and reactivity patterns with the target compound. []

2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine

Compound Description: This compound is a potent, orally active, long-acting morpholine acetal human NK-1 receptor antagonist [].

Relevance: Similar to (2S)-2-(Trifluoromethyl)morpholine, this compound contains a morpholine ring. While the target compound has a trifluoromethyl group directly attached to the morpholine ring at the 2S position, this compound has a more complex substituent at the 2R position, including another chiral center and two trifluoromethyl groups. Despite these differences, the shared morpholine scaffold suggests potential similarities in their physiochemical properties and potential for interacting with biological targets. []

(2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride

Compound Description: This compound serves as a key intermediate in the synthesis of Aprepitant, a medication used to prevent nausea and vomiting [].

Relevance: The compound is structurally similar to (2S)-2-(Trifluoromethyl)morpholine, sharing a morpholine ring. Notably, while the target compound has a trifluoromethyl group directly attached to the morpholine ring, this compound possesses two trifluoromethyl groups further down its structure, attached to a phenyl ring. The shared morpholine core structure suggests some commonalities in their chemical properties and potential interactions with biological systems. []

2-(Aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines

Compound Description: This entry refers to a series of compounds, all containing a quinoline core structure with a trifluoromethyl group at the 4-position, and either a morpholine or pyrrolidine ring at the 6-position. These compounds were synthesized and evaluated for their photophysical properties and binding affinity to ct-DNA [].

Relevance: The compounds in this series, specifically those with a morpholine ring at the 6-position, are structurally related to (2S)-2-(Trifluoromethyl)morpholine. Although the trifluoromethyl group in these compounds is located on the quinoline ring, the shared presence of the morpholine moiety suggests potential similarities in their physicochemical properties and biological activity profiles. []

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

Compound Description: This compound has been shown to exhibit antitumor activity against A549 and BGC-823 cancer cell lines [].

(2S, αS)-2-(α-(2-iodophenoxy)benzyl)morpholine ((S,S)-IPBM)

Compound Description: (S,S)-IPBM, specifically its radioiodinated form ((S,S)-[125I]IPBM), was developed and used as a radioligand for imaging norepinephrine transporters (NETs) in the brain. It showed potential as a biomarker for depression by visualizing NET density [].

Relevance: Both (S,S)-IPBM and (2S)-2-(Trifluoromethyl)morpholine share the (2S)-morpholine core structure. This structural similarity highlights a common motif within a class of compounds that interact with biological targets like NETs. The difference lies in the substituents on the morpholine ring, with (S,S)-IPBM possessing a larger and more complex substituent compared to the trifluoromethyl group in the target compound. []

Properties

CAS Number

1393524-24-7

Product Name

(2S)-2-(Trifluoromethyl)morpholine

IUPAC Name

(2S)-2-(trifluoromethyl)morpholine

Molecular Formula

C5H8F3NO

Molecular Weight

155.12

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2/t4-/m0/s1

InChI Key

OVAZCYUQNNFOKS-BYPYZUCNSA-N

SMILES

C1COC(CN1)C(F)(F)F

Canonical SMILES

C1COC(CN1)C(F)(F)F

Isomeric SMILES

C1CO[C@@H](CN1)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.